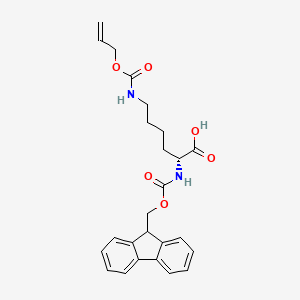

Fmoc-D-Lys(Aloc)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBNDXHENJDCBA-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679799 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214750-75-1 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[(2-propen-1-yloxy)carbonyl]-D-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214750-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Orthogonal Protection Using Fmoc-D-Lys(Aloc)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of peptide synthesis, particularly for complex peptides such as cyclic, branched, or modified structures, the strategic use of orthogonal protecting groups is paramount. Fmoc-D-Lys(Aloc)-OH is a key building block that exemplifies this principle, offering a robust platform for selective chemical modifications. This technical guide provides a comprehensive overview of the orthogonal protection strategy employing the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and the palladium-catalyzed cleavable allyloxycarbonyl (Aloc) group for side-chain protection of a D-lysine residue. We will delve into the chemical properties, deprotection kinetics, and detailed experimental protocols for the application of this compound in solid-phase peptide synthesis (SPPS).

Introduction to Orthogonal Protection

Orthogonal protection is a strategy in chemical synthesis that employs multiple protecting groups, each of which can be removed by a specific set of reagents without affecting the others. This allows for the selective deprotection and subsequent modification of specific functional groups within a complex molecule. In the context of peptide synthesis, this enables the synthesis of peptides with intricate architectures beyond simple linear sequences.

This compound is a derivative of the amino acid lysine where the α-amino group is protected by an Fmoc group and the ε-amino group of the side chain is protected by an Aloc group. The D-configuration of the lysine is often incorporated to enhance peptide stability against enzymatic degradation. The orthogonality stems from the distinct cleavage conditions for the Fmoc and Aloc groups.

Chemical Properties of this compound

-

Chemical Name: (2R)-2-[[-(9H-fluoren-9-yl)methoxycarbonyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoic acid[1]

-

Molecular Formula: C₂₅H₂₈N₂O₆[2]

-

Appearance: White to off-white powder.

-

Solubility: Soluble in common organic solvents used in peptide synthesis such as N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP).

The Orthogonal Protecting Groups: Fmoc and Aloc

The Fmoc Group (α-Amino Protection)

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group and is the cornerstone of modern solid-phase peptide synthesis (SPPS).

-

Protection: The Fmoc group is introduced to the α-amino group of an amino acid.

-

Deprotection Mechanism: The Fmoc group is removed by treatment with a secondary amine, most commonly a 20% solution of piperidine in DMF. The mechanism is a β-elimination reaction.[3] The basic conditions facilitate the abstraction of an acidic proton from the fluorenyl ring, leading to the elimination of dibenzofulvene and carbon dioxide, which liberates the free amine.[3]

The Aloc Group (Side-Chain Protection)

The allyloxycarbonyl (Aloc) group is a protecting group that is stable to both acidic and basic conditions commonly used in Fmoc-based SPPS.[4] Its removal is achieved through palladium(0)-catalyzed allylic cleavage under neutral conditions.[4]

-

Protection: The Aloc group protects the ε-amino group of the lysine side chain.

-

Deprotection Mechanism: The deprotection is a catalytic cycle initiated by the coordination of a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to the allyl group.[5] This is followed by an oxidative addition to form an allyl-palladium(II) complex.[5] In the presence of a scavenger, the allyl group is transferred from the palladium complex, and the resulting unstable carbamic acid decarboxylates to yield the free amine.[5]

Data Presentation: Deprotection Conditions

The following table summarizes the quantitative data for the deprotection of Fmoc and Aloc groups.

| Protecting Group | Reagent(s) | Concentration | Solvent(s) | Time | Temperature | Scavenger(s) | Notes |

| Fmoc | Piperidine | 20% (v/v) | DMF | 5-20 min | Room Temp. | - | Two deprotection steps are often recommended for complete removal.[3] |

| Piperazine / DBU | 5% (w/v) / 2% (v/v) | DMF or NMP | 1-5 min | Room Temp. | - | Faster deprotection and can reduce side reactions like aspartimide formation.[3][6] | |

| Aloc | Pd(PPh₃)₄ | 0.1 - 0.25 eq. | DCM or CHCl₃/AcOH/NMM | 2 x 30 min | Room Temp. | Phenylsilane (PhSiH₃) | Reaction is often performed under an inert atmosphere, although atmospheric conditions can be successful.[7] |

| Pd(PPh₃)₄ | 10 mol% | Dichloromethane | 2 x 10 min | Room Temp. | Amine-borane complexes (e.g., H₃N·BH₃) | Provides fast deprotection under near-neutral conditions.[8] |

Mandatory Visualization

Orthogonal Deprotection Strategy

The following diagram illustrates the orthogonal deprotection strategy using this compound in peptide synthesis.

Caption: Orthogonal deprotection of this compound.

Experimental Workflow for Side-Chain Modification

This diagram outlines a typical experimental workflow for the selective modification of the lysine side chain.

Caption: SPPS workflow for side-chain modification.

Experimental Protocols

Standard Fmoc Deprotection Protocol

This protocol is for the removal of the N-terminal Fmoc group during SPPS.

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[3]

-

Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitation: Agitate the mixture at room temperature for 5-10 minutes.[3]

-

Drain: Drain the deprotection solution.

-

Repeat: Repeat the deprotection step (steps 2-4) one more time to ensure complete removal of the Fmoc group.[3]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]

Aloc Deprotection Protocol

This protocol is for the selective removal of the Aloc group from the lysine side chain.

-

Resin Preparation: Wash the peptide-resin with DCM (3 times).

-

Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and phenylsilane (25 equivalents) in DCM.

-

First Deprotection: Add the deprotection cocktail to the resin and agitate at room temperature for 30 minutes.

-

Drain and Wash: Drain the solution and wash the resin with DCM (3 times).

-

Second Deprotection: Repeat step 3.

-

Final Washing: Drain the solution and wash the resin thoroughly with DCM (5 times), followed by DMF (3 times).

Conclusion

The use of this compound provides a powerful and versatile tool for the synthesis of complex and modified peptides. The orthogonal nature of the Fmoc and Aloc protecting groups allows for precise control over the synthetic strategy, enabling selective deprotection and modification of the lysine side chain. This technical guide has provided an in-depth overview of the principles, quantitative data, and experimental protocols associated with this valuable building block, which should serve as a useful resource for researchers, scientists, and drug development professionals in the field of peptide chemistry.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotage.com [biotage.com]

- 8. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-D-Lys(Aloc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(allyloxycarbonyl)-D-lysine (Fmoc-D-Lys(Aloc)-OH), an essential orthogonally protected amino acid derivative for advanced peptide synthesis. This document details the chemical properties, a step-by-step synthesis protocol, and purification methods, supported by characterization data.

Introduction

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptide architectures such as branched and cyclic peptides.[1] The orthogonal protection strategy, employing the base-labile Fmoc group for the α-amino group and the palladium-labile Aloc group for the ε-amino group, allows for selective deprotection and modification of the lysine side chain.[1][2] This selective functionalization is crucial for the development of peptide-based therapeutics, diagnostics, and biomaterials.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, characterization, and application of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₈N₂O₆ | [4] |

| Molecular Weight | 452.5 g/mol | [4] |

| Appearance | White to off-white powder | [2] |

| CAS Number | 214750-75-1 | [4] |

| Melting Point | 87-91 °C | [2] |

| Optical Rotation | [α]20/D +11 ± 2º (c=1 in DMF) | |

| Purity (HPLC) | ≥95.0% | |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The synthesis of this compound from D-Lysine is a two-step process involving the selective protection of the ε-amino group followed by the protection of the α-amino group.

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Nε-(allyloxycarbonyl)-D-lysine (Nε-Alloc-D-Lysine)

This step involves the selective protection of the ε-amino group of D-lysine using allyl chloroformate. A common method to achieve this selectivity is through the formation of a copper complex with the α-amino and carboxyl groups of D-lysine, leaving the ε-amino group available for reaction.

-

Materials:

-

D-Lysine hydrochloride

-

Copper(II) sulfate pentahydrate

-

Sodium carbonate

-

Allyl chloroformate

-

Dioxane

-

Water

-

Hydrochloric acid

-

EDTA (Ethylenediaminetetraacetic acid)

-

-

Procedure:

-

Dissolve D-Lysine hydrochloride in water and add a solution of copper(II) sulfate.

-

Adjust the pH to approximately 9 with sodium carbonate to form the copper complex.

-

Cool the solution in an ice bath and add a solution of allyl chloroformate in dioxane dropwise while maintaining the pH at 9 with the addition of sodium carbonate solution.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the solution with hydrochloric acid to decompose the copper complex.

-

Add a solution of EDTA to chelate the copper ions.

-

The crude Nε-Alloc-D-Lysine can be isolated and purified.

-

Step 2: Synthesis of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(allyloxycarbonyl)-D-lysine (this compound)

The intermediate from Step 1 is then reacted with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) to protect the α-amino group.

-

Materials:

-

Nε-Alloc-D-Lysine

-

Fmoc-OSu

-

Sodium bicarbonate

-

Acetone

-

Water

-

Ethyl acetate

-

Dichloromethane

-

Hexane

-

-

Procedure:

-

Dissolve Nε-Alloc-D-Lysine in a mixture of acetone and water.

-

Add sodium bicarbonate to adjust the pH to approximately 8-9.

-

Add a solution of Fmoc-OSu in acetone dropwise to the reaction mixture.

-

Stir the reaction at room temperature for several hours until completion (monitored by TLC).

-

Remove the acetone under reduced pressure.

-

Wash the aqueous solution with ethyl acetate to remove unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer with citric acid to a pH of approximately 3-4.

-

Extract the product into ethyl acetate or dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purification of this compound

Purification of the final product is critical to achieve the high purity required for peptide synthesis. A combination of column chromatography and crystallization is typically employed.

Purification Workflow

Caption: General workflow for the purification of this compound.

Experimental Protocol

-

Column Chromatography:

-

The crude product is dissolved in a minimal amount of dichloromethane.

-

The solution is loaded onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

The column is eluted with a gradient of increasing polarity, typically using a mixture of ethyl acetate in hexane, often with a small percentage of acetic acid to ensure the carboxylic acid remains protonated.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

-

-

Crystallization:

-

The purified product from column chromatography is dissolved in a suitable hot solvent (e.g., ethyl acetate).

-

A non-solvent (e.g., hexane) is added slowly until the solution becomes slightly turbid.

-

The solution is allowed to cool slowly to room temperature and then further cooled in a refrigerator to induce crystallization.

-

The resulting crystals are collected by filtration, washed with a cold solvent mixture, and dried under vacuum.

-

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques. Expected characterization data is summarized in Table 2.

Table 2: Characterization Data for this compound

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the protons of the Fmoc, Aloc, and lysine moieties. |

| ¹³C NMR | Peaks corresponding to the carbons of the Fmoc, Aloc, and lysine moieties. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 453.5 |

| HPLC Purity | >95% |

| FT-IR | Characteristic peaks for C=O (carbamate and carboxylic acid), N-H, and aromatic C-H bonds. |

Conclusion

The synthesis and purification of this compound require a careful, multi-step approach involving selective protection and rigorous purification. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of peptide chemistry to successfully prepare this essential building block for their advanced research and development endeavors. The orthogonal nature of the Fmoc and Aloc protecting groups offers significant advantages in the synthesis of complex and modified peptides.

References

An In-depth Technical Guide on the Solubility of Fmoc-D-Lys(Aloc)-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-D-Lys(Aloc)-OH in various organic solvents commonly used in peptide synthesis and drug development. Due to the limited availability of specific quantitative solubility data for this particular derivative, this document focuses on the general solubility behavior of Fmoc-protected amino acids and provides a robust framework for experimental determination.

General Solubility of Fmoc-Amino Acids

Fmoc-protected amino acids, including this compound, are generally characterized by their high solubility in polar aprotic organic solvents.[1][2] This property is crucial for their application in Solid-Phase Peptide Synthesis (SPPS), where efficient dissolution of reagents is necessary for successful coupling reactions.[3][4] Conversely, these compounds are typically sparingly soluble in water.[2]

The choice of solvent is a critical parameter in peptide synthesis, impacting not only the solubility of the Fmoc-amino acid but also the swelling of the solid support resin and the efficiency of the coupling and deprotection steps.[3]

Data on Solubility of Fmoc-Amino Acids in Common Organic Solvents

| Solvent | Abbreviation | General Solubility of Fmoc-Amino Acids | Notes |

| N,N-Dimethylformamide | DMF | High | A standard and widely used solvent in SPPS, though it can degrade to form dimethylamine.[1][3] For difficult-to-dissolve Fmoc-amino acids, a mixture with DMSO can be effective.[5] |

| N-Methyl-2-pyrrolidone | NMP | High | Considered an excellent solvent for SPPS due to its high polarity and ability to solvate resins effectively.[1][3] |

| N,N-Dimethylacetamide | DMAc | High | A polar aprotic solvent similar in performance to DMF and NMP.[1] |

| Dichloromethane | DCM | Moderate to High | Commonly used in Boc-chemistry SPPS and can be used in Fmoc chemistry, but it is less polar than DMF or NMP.[1][3] |

| PolarClean (methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate) | - | High (>0.4 M for all tested, >0.9 M for most) | A "greener" solvent alternative that shows excellent dissolving capacity for Fmoc-amino acids.[6] |

| Triethyl phosphate | TEP | High | A low-viscosity, green solvent that effectively dissolves most Fmoc-amino acids.[6] |

| 2-Methyltetrahydrofuran | 2-MeTHF | Variable | A greener alternative, often used with polyethylene glycol-based solid supports.[6] |

| Dioxane | - | Soluble | Mentioned as a potential solvent.[5] |

| Acetone | - | Soluble | Mentioned as a potential solvent.[5] |

| Isopropanol | iPrOH | Soluble | Mentioned as a potential solvent.[5] |

| Pyridine | - | Soluble | Mentioned as a potential solvent.[5] |

| Acetonitrile | ACN | Variable | Has been used, particularly with PEG-based resins.[3] |

| Tetrahydrofuran | THF | Variable | Has been used, particularly with PEG-based resins.[3] |

Experimental Protocol for Determining the Solubility of this compound

The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s) (e.g., DMF, NMP, DCM, PolarClean)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker incubator

-

Analytical balance

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid should be clearly visible. b. Seal the vial to prevent solvent evaporation. c. Place the vial in a temperature-controlled environment (e.g., 25 °C) and agitate (stir or shake) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: a. After the equilibration period, allow the solution to stand undisturbed for a short time to let the excess solid settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Analyze the standard solutions using HPLC to generate a calibration curve (Peak Area vs. Concentration). A typical method would involve a C18 column and a UV detector set to the absorbance maximum of the Fmoc group (around 265 nm or 301 nm). c. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. d. Analyze the diluted sample by HPLC under the same conditions as the standards.

-

Calculation of Solubility: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. c. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for experimental determination of solubility.

Signaling Pathways and Logical Relationships

In the context of solubility, there are no biological signaling pathways to depict. However, a logical relationship diagram can illustrate the factors influencing the choice of solvent for SPPS.

Caption: Factors influencing solvent selection in SPPS.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Storage and Handling of Fmoc-D-Lys(Aloc)-OH Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions, stability, and handling procedures for Fmoc-D-Lys(Aloc)-OH powder, a critical reagent in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is essential to ensure the integrity, purity, and performance of the compound in research and development applications.

Introduction to this compound

This compound is a derivative of the amino acid D-lysine, featuring two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the allyloxycarbonyl (Aloc) group on the ε-amino group of the side chain. This orthogonal protection scheme is instrumental in the synthesis of complex peptides, allowing for the selective deprotection and modification of the lysine side chain. The Fmoc group is labile to basic conditions, while the Aloc group is stable to both acids and bases but can be selectively removed by palladium-catalyzed reactions.

Recommended Storage Conditions

The stability of this compound powder is paramount to its successful application. Improper storage can lead to degradation, resulting in impurities that can compromise peptide synthesis. The following table summarizes the recommended storage conditions based on supplier recommendations and general best practices for Fmoc-protected amino acids.

| Parameter | Recommendation | Rationale |

| Temperature | ||

| Short-Term (weeks) | 2°C to 8°C | Minimizes the rate of potential degradation reactions for temporary storage. |

| Long-Term (months) | -20°C | Significantly slows down chemical degradation, ensuring the long-term integrity of the compound.[1][2] |

| Humidity | Store in a dry environment (desiccator recommended) | The Fmoc group is susceptible to hydrolysis in the presence of moisture.[3] A tightly sealed container is crucial to prevent moisture absorption from the atmosphere. |

| Light Exposure | Store in the dark (amber vial or opaque container) | The Fmoc protecting group is known to be sensitive to light and can degrade upon prolonged exposure.[3] |

| Inert Atmosphere | Purge container with an inert gas (e.g., argon, nitrogen) | While not always mandatory for the powder, it is a good practice to minimize oxidation and moisture exposure, especially for long-term storage. |

Stability Profile and Potential Degradation Pathways

While specific, publicly available stability studies on this compound are limited, its degradation profile can be inferred from the known chemical labilities of its protecting groups.

Degradation of the Fmoc Group

The primary degradation pathway for the Fmoc group involves its removal under basic conditions. This can be initiated by:

-

Exposure to basic impurities: Trace amounts of amines in solvents (e.g., dimethylformamide - DMF) can lead to premature deprotection.

-

Hydrolysis: Moisture can facilitate the hydrolysis of the carbamate linkage.

-

Photodegradation: Exposure to UV light can induce cleavage of the Fmoc group.

The degradation of the Fmoc group leads to the formation of free D-Lys(Aloc)-OH and dibenzofulvene (DBF). The presence of the free amino acid can lead to the formation of deletion sequences or other impurities during peptide synthesis.

Degradation of the Aloc Group

The Aloc group is generally stable under the acidic and basic conditions typically employed in Fmoc-based SPPS. Its degradation is primarily a concern in the presence of palladium catalysts. However, prolonged storage under harsh conditions could potentially lead to unforeseen degradation, although this is less likely than Fmoc group degradation.

A logical workflow for assessing the stability of this compound is depicted below.

Experimental Protocols for Stability and Purity Assessment

To ensure the quality of this compound, particularly for use in regulated environments, a formal stability study is recommended. The following protocols outline the key experimental procedures.

Protocol for a Forced Degradation Study

A forced degradation study is designed to identify potential degradation products and pathways by subjecting the compound to stress conditions.

Objective: To identify the potential degradation products of this compound under thermal, hydrolytic, and photolytic stress.

Methodology:

-

Sample Preparation: Prepare separate, accurately weighed samples of this compound powder.

-

Stress Conditions:

-

Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., 1, 2, and 4 weeks).

-

Hydrolytic Stress: Store samples at elevated temperature and humidity (e.g., 40°C/75% RH) for a defined period.

-

Photolytic Stress: Expose samples to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration.

-

Control Sample: Store a sample under the recommended long-term storage conditions (-20°C, protected from light and moisture).

-

-

Analysis: At each time point, analyze the stressed and control samples using the HPLC-UV method described below.

-

Peak Identification: For any significant degradation peaks observed, use Mass Spectrometry (MS) to identify the molecular weight of the impurities.

Protocol for HPLC-UV Purity Analysis

This method is suitable for determining the purity of this compound and detecting the presence of impurities.

Objective: To quantify the purity of this compound and separate it from potential degradation products.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

This compound reference standard.

-

Sample diluent: Acetonitrile/water (50:50, v/v).

Procedure:

-

Standard Preparation: Prepare a stock solution of the reference standard in the sample diluent at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.

-

Sample Preparation: Accurately weigh and dissolve the this compound powder in the sample diluent to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 265 nm (for the Fmoc group).

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 50 20.0 95 25.0 95 25.1 50 | 30.0 | 50 |

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

Quantify any impurities against the reference standard if available, or report as area percent.

-

The following diagram illustrates the general workflow for HPLC analysis.

Handling and Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the powder.

-

Weighing: To prevent moisture absorption, allow the container to equilibrate to room temperature in a desiccator before opening. Weigh the powder in a well-ventilated area or a fume hood.

-

Spills: In case of a spill, avoid generating dust. Carefully sweep up the powder and dispose of it as chemical waste according to your institution's guidelines.

-

Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.

By following these guidelines, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound, leading to more consistent and successful outcomes in their synthetic endeavors.

References

A Technical Guide to the Stereoisomers of Fmoc-Lys(Aloc)-OH: Key Differences and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between the L- and D-isomers of Nα-(9-fluorenylmethyloxycarbonyl)-Nε-(allyloxycarbonyl)-lysine (Fmoc-Lys(Aloc)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). Understanding the distinct properties of these stereoisomers is paramount for the rational design and development of peptide-based therapeutics with tailored stability, activity, and toxicity profiles.

Introduction: The Significance of Chirality in Peptide Science

Fmoc-Lys(Aloc)-OH is a derivative of the amino acid lysine, featuring two key protecting groups: the base-labile Fmoc group on the α-amino group and the palladium-labile Aloc group on the ε-amino group of the side chain.[1][2] This orthogonal protection strategy allows for the selective deprotection and modification of the lysine side chain during peptide synthesis, enabling the construction of complex peptide architectures such as branched and cyclic peptides.[1][2]

The fundamental difference between Fmoc-L-Lys(Aloc)-OH and Fmoc-D-Lys(Aloc)-OH lies in their stereochemistry at the α-carbon. While chemically identical in terms of connectivity, their three-dimensional arrangement is non-superimposable, leading to significant differences in the properties of the peptides that incorporate them.

Physicochemical Properties: A Comparative Analysis

The L- and D-isomers of Fmoc-Lys(Aloc)-OH share the same molecular formula and weight. However, their differing chirality results in distinct optical properties. The primary distinguishing physicochemical characteristic is the specific optical rotation, which is equal in magnitude but opposite in direction.

| Property | Fmoc-L-Lys(Aloc)-OH | This compound |

| Molecular Formula | C₂₅H₂₈N₂O₆ | C₂₅H₂₈N₂O₆ |

| Molecular Weight | 452.50 g/mol | 452.50 g/mol |

| Appearance | White to off-white powder | White to off-white powder |

| Melting Point | 87-91 °C[1][3] | Data not readily available, but expected to be similar to the L-isomer. |

| Optical Rotation [α]²⁰/D | -12° ± 1° (c = 1% in DMF)[1][4] | Expected to be +12° ± 1° (c = 1% in DMF) |

| Solubility | Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5] | Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Core Differences in Application and Biological Impact

The choice between the L- and D-isomer of Fmoc-Lys(Aloc)-OH has profound implications for the biological properties of the resulting peptide, primarily concerning its enzymatic stability and, consequently, its in vivo half-life and activity.

Enzymatic Stability

The most significant difference stemming from the use of D-lysine is the enhanced resistance of the resulting peptide to enzymatic degradation.[6] Proteases, the enzymes responsible for peptide and protein breakdown, are inherently chiral and have evolved to recognize and cleave peptide bonds between L-amino acids.[6] The presence of a D-amino acid creates a stereochemical barrier in the enzyme's active site, hindering or preventing cleavage.[6]

-

L-Lysine Peptides : Susceptible to degradation by proteases such as trypsin and Lys-C, which specifically cleave at the C-terminal side of lysine residues.[7][8]

-

D-Lysine Peptides : Exhibit significantly increased stability in the presence of proteases and in biological fluids like human serum.[7][9] This prolonged half-life is a highly desirable attribute for therapeutic peptides.

Biological Activity and Toxicity

The impact of substituting an L-lysine with a D-lysine on biological activity is context-dependent and must be empirically determined for each peptide.

-

Activity : In some cases, particularly with antimicrobial peptides (AMPs), the introduction of D-lysine can maintain or slightly decrease antibacterial activity.[10][11] However, for peptides that rely on specific receptor interactions, a D-amino acid substitution can drastically reduce or abolish activity due to altered binding conformations.

-

Toxicity : Several studies have shown that incorporating D-amino acids can decrease the toxicity of peptides towards eukaryotic cells.[10][11] For example, D-lysine substitutions in the antimicrobial peptide CM15 led to a significant reduction in toxicity to macrophages.[11]

Experimental Protocols

The following sections provide detailed methodologies for the use of both L- and D-isomers of Fmoc-Lys(Aloc)-OH in peptide synthesis and analysis. The protocols for coupling and deprotection are generally applicable to both isomers.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The standard Fmoc/tBu strategy is employed for the synthesis of peptides containing Fmoc-Lys(Aloc)-OH.

Protocol:

-

Resin Swelling : Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection : Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin or the N-terminal amino acid of the growing peptide chain.

-

Washing : Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

Amino Acid Coupling :

-

Pre-activate a 3-5 fold molar excess of Fmoc-L-Lys(Aloc)-OH or this compound with an activating agent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

-

Washing : Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat : Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Orthogonal Deprotection of the Aloc Group

The Aloc group can be selectively removed on-resin to allow for side-chain modification.

Protocol:

-

Resin Preparation : Ensure the N-terminal Fmoc group of the peptide-resin is intact. Wash the resin with dichloromethane (DCM).

-

Deprotection Cocktail : Prepare a solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a scavenger, such as phenylsilane (PhSiH₃), in an appropriate solvent (e.g., DCM).

-

Reaction : Add the deprotection cocktail to the resin and gently agitate for 1-2 hours at room temperature.

-

Washing : Thoroughly wash the resin with the reaction solvent, followed by DMF, to remove the palladium catalyst and byproducts. The free ε-amino group of the lysine is now available for further modification.

Chiral Purity Analysis by HPLC

Ensuring the enantiomeric purity of the Fmoc-Lys(Aloc)-OH starting material is crucial, as any contamination will lead to diastereomeric peptide impurities. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[12][13]

Protocol:

-

Column : Utilize a polysaccharide-based chiral stationary phase (CSP), such as a Lux Cellulose or CHIRALPAK column.[13][14]

-

Mobile Phase : A typical mobile phase for reversed-phase separation consists of an organic modifier (e.g., acetonitrile or methanol) and an aqueous phase containing an acidic additive (e.g., 0.1% trifluoroacetic acid).[12][14]

-

Detection : Monitor the elution of the enantiomers using a UV detector at a wavelength of 220 nm or 254 nm.

-

Analysis : The L- and D-isomers will exhibit different retention times, allowing for their separation and quantification to determine the enantiomeric excess (ee) of the sample.

Signaling Pathways and Logical Relationships

To date, the scientific literature does not indicate that peptides containing L-Lys(Aloc) versus D-Lys(Aloc) inherently target different signaling pathways. The primary logical relationship is that the choice of isomer dictates the peptide's susceptibility to proteolysis, which in turn influences its bioavailability and duration of action on its intended biological target.

Conclusion

The key distinction between Fmoc-L-Lys(Aloc)-OH and this compound is their stereochemistry, which translates into a critical difference in the enzymatic stability of the peptides synthesized from them. While their chemical reactivity in peptide synthesis is identical, the incorporation of the D-isomer is a powerful strategy to enhance peptide drug stability and prolong in vivo half-life. This makes this compound an invaluable tool for the development of next-generation peptide therapeutics. However, the potential impact on biological activity and toxicity necessitates careful evaluation for each specific peptide candidate. The experimental protocols provided herein offer a robust framework for the synthesis, modification, and analysis of peptides containing these important building blocks.

References

- 1. Buy Fmoc-Lys(Alloc)-OH | 146982-27-6 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. ≥98.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 4. Fmoc-Lys(Alloc)-OH = 95.0 HPLC 146982-27-6 [sigmaaldrich.com]

- 5. FMOC-LYS(ALOC)-OH | 146982-27-6 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Expanding the Analytical Toolbox: Developing New Lys-C Peptide Mapping Methods with Minimized Assay-Induced Artifacts to Fully Characterize Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Low Fouling Peptides with an All (d) Amino Acid Sequence Provide Enhanced Stability against Proteolytic Degradation While Maintaining Low Antifouling Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. phenomenex.com [phenomenex.com]

- 13. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

A Technical Guide to Fmoc-D-Lys(Aloc)-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-D-Lys(Aloc)-OH, an essential amino acid derivative for the synthesis of complex peptides. This document details its commercial availability, key chemical and physical properties, and established experimental protocols for its application in solid-phase peptide synthesis (SPPS), particularly for the creation of branched and cyclic peptides.

Introduction to Orthogonal Protection in Peptide Synthesis

This compound is a cornerstone of modern peptide chemistry, offering an elegant solution for the synthesis of peptides with intricate architectures. Its utility lies in the principle of orthogonal protection, where the α-amino group (Nα) is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group (Nε) of the lysine side chain is protected by the allyloxycarbonyl (Aloc) group. This strategy allows for the selective deprotection of one group without affecting the other, enabling site-specific modifications on the lysine side chain while the peptide remains anchored to the solid support.

The Fmoc group is readily removed by a mild base, typically piperidine, allowing for the stepwise elongation of the peptide chain. In contrast, the Aloc group is stable to these basic conditions but can be selectively cleaved using a palladium(0) catalyst. This orthogonal approach is fundamental for synthesizing branched peptides, cyclic peptides, and peptides conjugated to other molecules such as labels or drugs.

Commercial Availability and Product Specifications

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The table below summarizes the product specifications from prominent commercial vendors. Please note that while CAS number, molecular formula, and molecular weight are consistent for the D-isomer, some physical properties like melting point and optical rotation are often reported for the more common L-isomer. It is recommended to consult the supplier's certificate of analysis for lot-specific data for the D-isomer.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Anaspec | This compound | 214750-75-1 | C₂₅H₂₈N₂O₆ | 452.5 | Not specified |

| MedChemExpress | This compound | 214750-75-1 | C₂₅H₂₈N₂O₆ | 452.50 | Not specified |

| Bachem (via Fisher Scientific) | Fmoc-Lys(Aloc)-OH (L-isomer) | 146982-27-6 | C₂₅H₂₈N₂O₆ | 452.51 | Not specified |

| Sigma-Aldrich (Novabiochem) | Fmoc-Lys(Alloc)-OH (L-isomer) | 146982-27-6 | C₂₅H₂₈N₂O₆ | 452.50 | ≥98.0% (HPLC) |

| Aapptec Peptides | This compound | 214750-75-1 | C₂₅H₂₈N₂O₆ | 452.5 | Not specified |

Table 1: Commercial Suppliers and Product Specifications for this compound and its L-isomer.

Physical Properties (Primarily reported for the L-isomer, Fmoc-L-Lys(Aloc)-OH):

| Property | Value |

| Appearance | White to off-white powder |

| Melting Point | 87-91 °C |

| Optical Rotation | [α]20/D −12±1°, c = 1% in DMF |

| Solubility | Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Table 2: Physical Properties of Fmoc-L-Lys(Aloc)-OH.

Experimental Protocols

The successful application of this compound in peptide synthesis hinges on the precise execution of coupling and deprotection steps. Below are detailed methodologies for its incorporation into a peptide chain and the selective removal of the Aloc protecting group.

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

This compound

-

Peptide-resin with a free N-terminus

-

Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) with an additive like Oxyma Pure.

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 10 minutes to ensure complete removal of the Fmoc group from the N-terminus.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove residual piperidine and by-products.

-

Coupling Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF. Add the coupling reagent (e.g., HCTU, 3-5 equivalents) and DIPEA (6-10 equivalents). Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step can be repeated.

-

Washing: Wash the resin with DMF (5 times) and DCM (5 times) to remove excess reagents and by-products.

Selective Deprotection of the Aloc Group

The key to utilizing this compound for side-chain modification is the selective removal of the Aloc group. This is typically achieved through palladium(0)-catalyzed allyl transfer.

Materials:

-

Peptidyl-resin containing the Lys(Aloc) residue

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Allyl scavenger: Phenylsilane (PhSiH₃), N-Methylaniline, or a mixture of acetic acid (AcOH) and N-methylmorpholine (NMM).

-

Solvent: Dichloromethane (DCM) or a mixture like DCM/DMF or CHCl₃/AcOH/NMM.[1]

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Resin Preparation: Swell the peptidyl-resin in the chosen reaction solvent under an inert atmosphere.

-

Catalyst and Scavenger Solution: In a separate, dry, and inert gas-flushed vessel, dissolve Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the resin loading) and the allyl scavenger (e.g., Phenylsilane, 10-20 equivalents) in the reaction solvent.

-

Deprotection Reaction: Add the catalyst/scavenger solution to the resin. Agitate the mixture under an inert atmosphere for 1-2 hours at room temperature. The reaction progress can be monitored by HPLC-MS analysis of a small cleaved sample.

-

Washing: After the reaction is complete, thoroughly wash the resin with the reaction solvent, followed by washes with a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues. Finally, wash extensively with DMF and DCM.

-

Side-Chain Modification: The now-free ε-amino group of the D-lysine residue is available for further coupling reactions to introduce a branch or a label.

Visualizing the Workflow and Signaling Pathways

To better illustrate the processes involved, the following diagrams have been generated using Graphviz (DOT language).

Workflow for Branched Peptide Synthesis

This diagram outlines the key steps in synthesizing a branched peptide on a solid support using this compound.

Caption: Workflow for branched peptide synthesis using this compound.

Orthogonal Deprotection Logic

This diagram illustrates the logical relationship of the orthogonal deprotection strategy employed with this compound.

Caption: Orthogonal deprotection scheme for this compound.

Conclusion

This compound is an indispensable tool for the synthesis of complex peptides. Its orthogonal protecting groups provide chemists with the flexibility to perform site-specific modifications on the lysine side chain, opening avenues for the creation of novel peptide-based therapeutics, diagnostics, and research tools. The commercial availability of this reagent, coupled with well-established protocols for its use, makes it a reliable and powerful building block for advanced peptide chemistry. Researchers and drug development professionals can leverage the unique properties of this compound to push the boundaries of peptide design and synthesis.

References

Methodological & Application

The Strategic Application of Fmoc-D-Lys(Aloc)-OH in Solid-Phase Peptide Synthesis: A Guide for Researchers

Fmoc-D-Lys(Aloc)-OH is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), offering a critical level of orthogonal protection that enables the construction of complex and modified peptide structures. This application note provides detailed protocols and comparative data for the use of this compound, catering to researchers, scientists, and professionals in drug development.

The unique architecture of this compound, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and an allyloxycarbonyl (Aloc) group on the ε-amine of a D-lysine residue, allows for selective deprotection strategies. This orthogonality is paramount for the synthesis of peptides with specific side-chain modifications, such as branched peptides, cyclic peptides, and peptide-drug conjugates.[1][2] The D-configuration of the lysine residue is often incorporated to enhance peptide stability against enzymatic degradation.

Core Applications:

-

Branched Peptides: The selective removal of the Aloc group allows for the synthesis of a second peptide chain on the lysine side-chain, creating well-defined branched structures. These structures are often explored for their enhanced biological activity and use as vaccine candidates or delivery systems.

-

Cyclic Peptides: On-resin cyclization is a powerful strategy to constrain peptide conformation, often leading to increased receptor affinity and stability. This compound can be paired with another orthogonally protected amino acid (e.g., Fmoc-L-Asp(OAll)-OH) to facilitate side-chain to side-chain lactam bridge formation.[3][4]

-

Site-Specific Labeling: The deprotected ε-amine of the lysine side-chain serves as a handle for the attachment of various molecules, including fluorophores, biotin, or cytotoxic drugs for the creation of antibody-drug conjugates (ADCs).

Comparative Overview of Aloc Deprotection Protocols

The selective removal of the Aloc group is a critical step in harnessing the full potential of this compound. Several methods have been developed, each with its own advantages and considerations.

| Deprotection Method | Key Reagents | Typical Reaction Time | Temperature | Peptide Purity | Key Considerations |

| Conventional Palladium(0)-Catalyzed | Pd(PPh₃)₄, Phenylsilane (PhSiH₃) or Dimethylaminoborane (DMAB) | 1-4 hours | Room Temperature | >95% | Requires an inert atmosphere. The palladium catalyst can sometimes be difficult to completely remove from the final product.[5][6] |

| Microwave-Assisted Palladium(0)-Catalyzed | Pd(PPh₃)₄, Phenylsilane (PhSiH₃) | 10-30 minutes | 38°C | >98% | Significantly reduces reaction time and reagent consumption. Can be performed under atmospheric conditions.[1][3] |

| Metal-Free (Iodine-Mediated) | Iodine (I₂), Water | 1.5 hours | 50°C | >90% | Avoids the use of heavy metals, offering a more sustainable approach. May require optimization for complex peptides.[7][8] |

Experimental Protocols

The following are detailed protocols for the incorporation of this compound and the subsequent selective deprotection of the Aloc group in a standard Fmoc-SPPS workflow.

Protocol 1: Standard Fmoc-SPPS Coupling of this compound

This protocol describes the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Washing solvents: Dichloromethane (DCM)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Solid-phase peptide synthesis vessel and shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the peptide chain. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA/NMM (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

-

Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

Protocol 2: On-Resin Deprotection of the Aloc Group

This section details three distinct methods for the selective removal of the Aloc protecting group from the lysine side-chain.

Materials:

-

Peptide-resin containing a D-Lys(Aloc) residue

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃)

-

Anhydrous Dichloromethane (DCM)

-

Inert gas (Argon or Nitrogen)

-

Washing solvents: DMF, 0.5% sodium diethyldithiocarbamate in DMF

Procedure:

-

Resin Preparation: Swell the peptide-resin in anhydrous DCM under an inert atmosphere.

-

Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in anhydrous DCM. Add phenylsilane (20 equivalents).

-

Deprotection Reaction: Add the deprotection cocktail to the resin. Agitate the mixture under an inert atmosphere for 1-2 hours at room temperature.

-

Washing: Wash the resin extensively with DCM. To scavenge residual palladium, wash with 0.5% sodium diethyldithiocarbamate in DMF, followed by thorough washes with DMF and DCM.[9]

Materials:

-

Peptide-resin containing a D-Lys(Aloc) residue

-

Pd(PPh₃)₄

-

PhSiH₃

-

DMF, peptide synthesis grade

-

Microwave peptide synthesizer

Procedure:

-

Resin Preparation: Place the peptide-resin in a microwave-safe vessel and swell in DMF.

-

Deprotection Solution: Prepare a solution of Pd(PPh₃)₄ (0.1 equivalents) and PhSiH₃ (20 equivalents) in DMF.

-

Microwave Reaction: Add the deprotection solution to the resin. Irradiate the mixture in the microwave synthesizer at a constant temperature of 38°C for two cycles of 5 minutes each.[3]

-

Washing: After irradiation, thoroughly wash the resin with DMF and DCM.

Materials:

-

Peptide-resin containing a D-Lys(Aloc) residue

-

Iodine (I₂)

-

Water

-

PolarClean/Ethyl Acetate (EtOAc) solvent mixture (e.g., 1:4)

-

Washing solvents: DCM

Procedure:

-

Resin Preparation: Swell the peptide-resin in the PolarClean/EtOAc solvent mixture.

-

Deprotection Reagent: Prepare a solution of Iodine (5 equivalents) in a mixture of water and the PolarClean/EtOAc solvent system (e.g., I₂/H₂O 1:8).[7]

-

Deprotection Reaction: Add the iodine solution to the resin and agitate the mixture at 50°C for 1.5 hours.[7]

-

Washing: Wash the resin thoroughly with the PolarClean/EtOAc solvent mixture, followed by DCM.

Visualizing the Workflow and Chemistry

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key workflows and chemical transformations.

References

- 1. biotage.com [biotage.com]

- 2. nbinno.com [nbinno.com]

- 3. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. rsc.org [rsc.org]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal-Peptide Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

Protocol for Selective Allyloxycarbonyl (Aloc) Group Deprotection on Resin

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The allyloxycarbonyl (Aloc) protecting group is a valuable tool in solid-phase peptide synthesis (SPPS) and other organic syntheses on solid support. Its key advantage lies in its unique removal condition, which is orthogonal to the widely used Fmoc/tBu and Boc/Bzl strategies. The Aloc group is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. Instead, it is selectively cleaved under mild conditions using a palladium(0)-catalyzed allylic transfer reaction. This orthogonality allows for the selective deprotection of specific amino acid side chains, enabling the synthesis of complex peptides, such as branched, cyclic, and modified peptides.[1][2][3]

This document provides a detailed protocol for the selective deprotection of the Aloc group on a solid-phase resin, including the reaction mechanism, a summary of common reagents, and a step-by-step experimental procedure.

Reaction Mechanism

The deprotection of the Aloc group proceeds via a palladium(0)-catalyzed π-allyl complex formation. The catalytic cycle can be summarized as follows:

-

Coordination and Oxidative Addition: The palladium(0) catalyst, typically Pd(PPh₃)₄, coordinates to the allyl group of the Aloc-protected amine. This is followed by oxidative addition to form a π-allyl-palladium(II) complex.[2][4]

-

Carbamate Dissociation: The carbamate subsequently dissociates, releasing the deprotected amine after decarboxylation.[4]

-

Nucleophilic Scavenger Attack: A nucleophilic scavenger attacks the π-allyl-palladium(II) complex, transferring the allyl group to the scavenger and regenerating the palladium(0) catalyst for the next cycle.[2][4] The choice of scavenger is crucial to prevent side reactions, such as re-alkylation of the deprotected amine.[3][5]

Reagents and Quantitative Data

The efficiency of the Aloc deprotection is dependent on the choice of palladium catalyst and the scavenger. The following table summarizes common reagents and their typical quantities used in the deprotection reaction.

| Reagent Category | Reagent Name | Molecular Formula | Typical Equivalents (relative to resin substitution) | Function | Reference(s) |

| Palladium(0) Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 0.2 - 3 | Catalyst | [2][6] |

| Allyl Scavenger | Phenylsilane | PhSiH₃ | 15 - 40 | Nucleophilic scavenger | [2][3][7] |

| Dimethylamine borane complex | Me₂NH·BH₃ | 40 | Nucleophilic scavenger | [3][5] | |

| Morpholine | C₄H₉NO | - | Nucleophilic scavenger | [3][4] | |

| Dimedone | C₈H₁₂O₂ | - | C-H acid scavenger | [4] | |

| Meldrum's acid | C₆H₈O₄ | 3 | C-H acid scavenger | [8] | |

| Solvent | Dichloromethane (DCM) | CH₂Cl₂ | - | Reaction solvent | [2] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | - | Reaction solvent | [9] | |

| Chloroform | CHCl₃ | - | Reaction solvent | [6] |

Note: The optimal equivalents of reagents may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the selective deprotection of an Aloc group on a solid-phase resin.

Materials

-

Aloc-protected peptide-resin

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Methanol (MeOH)

-

Solid-phase synthesis reaction vessel with a frit

-

Shaker or vortex mixer

-

Inert gas (Argon or Nitrogen) supply (recommended)

Deprotection Solution Preparation

Caution: Palladium reagents are air-sensitive and should be handled under an inert atmosphere.[6] Phenylsilane is flammable and should be handled in a fume hood.

Prepare the deprotection solution fresh before each use. For a 0.1 mmol scale synthesis, the following amounts can be used:

-

In a clean, dry vial under an inert atmosphere, weigh 23.1 mg (0.02 mmol, 0.2 eq) of Pd(PPh₃)₄.

-

Add 3.75 mL of DCM.

-

Add 0.247 mL (2.0 mmol, 20 eq) of phenylsilane to the solution and mix gently until the catalyst is dissolved.[2]

On-Resin Deprotection Procedure

-

Place the Aloc-protected peptide-resin (0.1 mmol) in a solid-phase synthesis reaction vessel.

-

Wash the resin three times with DCM to swell the resin and remove any residual reagents from previous steps.[2]

-

Drain the solvent completely after the final wash.

-

Add the freshly prepared deprotection solution to the resin.

-

Seal the reaction vessel and shake at room temperature for 30 minutes. The reaction is often performed under an inert atmosphere to prevent catalyst degradation.[6]

-

Drain the deprotection solution.

-

Wash the resin thoroughly to remove the palladium catalyst and scavenger byproducts. A recommended washing sequence is:

-

3 x DCM

-

1 x Methanol

-

3 x DCM

-

1 x Methanol

-

3 x DCM[2]

-

-

To ensure complete deprotection, it is recommended to repeat the deprotection step (steps 4-7) one more time.[2]

-

After the final washes, the resin is ready for the next synthetic step (e.g., coupling of the next amino acid).

Monitoring the Deprotection

The completion of the deprotection can be monitored using a qualitative test such as the Kaiser test (ninhydrin test) to detect the presence of the free primary amine. A positive Kaiser test (blue beads) indicates successful deprotection.

Visualizations

Aloc Deprotection Workflow

Caption: Experimental workflow for selective Aloc group deprotection on resin.

Aloc Deprotection Signaling Pathway

Caption: Simplified mechanism of palladium-catalyzed Aloc deprotection.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete Deprotection | Degraded palladium catalyst | Use fresh Pd(PPh₃)₄ and handle under an inert atmosphere. |

| Insufficient reaction time or reagent stoichiometry | Increase reaction time and/or repeat the deprotection step. Optimize reagent equivalents. | |

| Poor resin swelling | Ensure adequate washing with a suitable solvent (e.g., DCM) before deprotection. | |

| Side Reactions (e.g., re-alkylation) | Inefficient scavenger | Use a more effective scavenger like dimethylamine borane complex, especially for secondary amines.[3][5] |

| High reaction temperature | Perform the reaction at room temperature unless optimized otherwise. Microwave-assisted deprotection can be an option but requires careful temperature control.[7][9] |

Conclusion

The selective deprotection of the Aloc group on a solid-phase resin is a robust and reliable method for advanced peptide synthesis. The orthogonality of the Aloc group to standard SPPS protecting groups makes it an invaluable tool for creating complex and modified peptides. By following the detailed protocol and understanding the underlying mechanism, researchers can successfully incorporate this strategy into their synthetic workflows. Careful selection of the palladium catalyst and scavenger, along with proper handling techniques, are critical for achieving high deprotection efficiency and purity of the final product.

References

- 1. benchchem.com [benchchem.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. researchgate.net [researchgate.net]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 7. biotage.com [biotage.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Fmoc-D-Lys(Aloc)-OH for the Synthesis of Cyclic Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic peptides are a promising class of therapeutic agents due to their enhanced stability, target affinity, and proteolytic resistance compared to their linear counterparts.[1] The synthesis of these complex architectures, particularly those involving lactam bridges, necessitates a sophisticated strategy of orthogonal protecting groups.[2][3] Fmoc-D-Lys(Aloc)-OH is a key building block in Solid-Phase Peptide Synthesis (SPPS) for creating side-chain cyclized peptides.[4][5] The allyloxycarbonyl (Aloc) group on the lysine side-chain is stable to the basic conditions used for Nα-Fmoc group removal and the acidic conditions for final cleavage of tert-butyl (tBu) based side-chain protecting groups.[6][7] This orthogonality allows for the selective deprotection of the lysine side-chain amine while the peptide is still anchored to the solid support, enabling on-resin cyclization.[8][9]

This document provides detailed protocols and data for the application of this compound in the synthesis of side-chain-to-tail cyclic peptides.

Orthogonal Protection Strategy in Cyclic Peptide Synthesis

The successful synthesis of cyclic peptides relies on the use of multiple protecting groups that can be removed under distinct chemical conditions. The combination of Fmoc, tBu/Boc, and Aloc groups provides a robust three-dimensional orthogonal system.

Caption: Orthogonal protection scheme for cyclic peptide synthesis.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol outlines the assembly of the linear peptide on a solid support using standard Fmoc/tBu chemistry.[6]

-

Resin Selection and Swelling:

-

First Amino Acid Coupling:

-

Couple the first Fmoc-protected amino acid to the resin according to the resin manufacturer's instructions.

-

-

Iterative Elongation Cycle:

-

Fmoc Deprotection: Remove the Nα-Fmoc group by treating the resin with 20% piperidine in DMF for 10-20 minutes.[10][11] Perform this step twice. Wash the resin thoroughly with DMF (3-5 times).

-

Amino Acid Coupling: For each coupling step, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent like HCTU (3-4.5 equivalents) and a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) in DMF.[8][12] Add this solution to the resin and allow it to react for 1-4 hours.[10]

-

Incorporation of this compound: At the desired position in the sequence, use this compound following the standard coupling procedure described above.

-

Washing: After each coupling step, wash the resin thoroughly with DMF to remove excess reagents and byproducts.[6]

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test like the Kaiser test.[3] Repeat the coupling if the test is positive for free amines.

-

Protocol 2: Selective On-Resin Deprotection of the Aloc Group

This critical step unmasks the lysine side-chain amine for cyclization. The most common method involves a palladium(0)-catalyzed reaction.[7]

-

Resin Preparation: After synthesizing the full linear peptide, wash the resin with DCM (3-5 times) and keep it under an inert atmosphere (Argon or Nitrogen).[7]

-

Deprotection Cocktail Preparation: Prepare a solution containing the palladium catalyst and a scavenger. A common cocktail consists of Pd(PPh₃)₄ (0.1-0.2 equivalents) and a scavenger like phenylsilane (20 equivalents) in a solvent such as DCM.[10][12]

-

Deprotection Reaction:

-

Add the deprotection cocktail to the resin-bound peptide.

-

Agitate the mixture at room temperature for 20-30 minutes. It is often recommended to repeat the treatment to ensure complete deprotection.[12][13]

-

Microwave Alternative: For faster deprotection, a microwave synthesizer can be used. Reactions can be completed in two 5-minute irradiations at 38°C, yielding high purity products.[14]

-

-

Washing: After deprotection, wash the resin extensively to remove the palladium catalyst and scavenger byproducts. A typical washing sequence is:

Protocol 3: On-Resin Cyclization (Lactam Bridge Formation)

This protocol describes the formation of the amide bond between the deprotected lysine side-chain amine and the C-terminal carboxylic acid, which is still attached to the resin via a linker.

-

Resin Preparation: Wash the resin from the previous step with DMF (3-5 times).

-

Cyclization Reaction:

-

Monitoring and Washing: Monitor the reaction for the disappearance of free amines using the Kaiser test. Once complete, wash the resin thoroughly with DMF and DCM.

Protocol 4: Final Cleavage and Deprotection

The final step involves cleaving the cyclic peptide from the solid support and removing any remaining acid-labile side-chain protecting groups (e.g., tBu, Boc, Pbf).

-

Resin Preparation: Wash the resin with DCM and dry it under vacuum.

-

Cleavage:

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

-

Workflow for Cyclic Peptide Synthesis using this compound

Caption: General workflow for side-chain cyclic peptide synthesis.

Data Summary

Quantitative data from various studies are summarized below to provide a reference for reaction conditions and expected outcomes.

Table 1: Conditions for Selective Aloc Group Deprotection

| Catalyst (equiv.) | Scavenger (equiv.) | Solvent | Time & Temperature | Purity/Yield | Reference |

| Pd(PPh₃)₄ (0.1) | N/A | CH₂Cl₂ | 40 min | Not specified | [10] |

| Pd(PPh₃)₄ (0.2) | Phenylsilane (20) | DCM | 2 x 20 min, RT | Not specified | [12] |

| Pd(PPh₃)₄ (3) | NMM/AcOH | CHCl₃ | 2 h, RT | Not specified | [7] |

| Pd(PPh₃)₄ (Not specified) | Phenylsilane | DMF | 2 x 5 min, 38°C (Microwave) | >98% Purity | [14] |

| Pd(PPh₃)₄ (0.2) | Phenylsilane (100) | CH₂Cl₂/DMF | 30 min, RT | Quantitative | [13] |

Table 2: Reagents for On-Resin Lactam Bridge Formation

| Coupling Reagent(s) | Base | Solvent | Time | Reference |

| TBTU, HOBt | N/A | Not specified | Not specified | [15] |

| PyBOP, HOBt | DIPEA | Not specified | Not specified | [8] |

| PyBOP | DIPEA | DMF | 1 h | [13] |

| HCTU | NMM | DMF | 3 h | [12] |

| TBTU | Not specified | Not specified | Not specified | [16] |

Table 3: Reported Yields and Purities

| Peptide Type | Synthesis Strategy | Overall Yield | Purity | Reference |

| Cyclic Decapeptide | On-resin Native Chemical Ligation | 76-86% | ~70% | [17] |

| Oxytocin (Disulfide) | Microwave-assisted SPPS | Not specified | 69% | [1] |

| Lactam-bridged Peptides | Fmoc/tBu/Allyl | Not specified | >97% | [15] |

References

- 1. cem.de [cem.de]

- 2. Synthesis of 'head-to-tail' cyclized peptides on solid support using a chelating amide as new orthogonal protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. peptide.com [peptide.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. diva-portal.org [diva-portal.org]

- 9. Fmoc-Lys(Alloc)-OH Novabiochem 146982-27-6 [sigmaaldrich.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]